molecular formula C50H82N4O10S B1245523 Pactimibe sulfate CAS No. 608510-47-0

Pactimibe sulfate

Numéro de catalogue B1245523
Numéro CAS: 608510-47-0
Poids moléculaire: 931.3 g/mol
Clé InChI: MKJQESRCXYYHFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Pactimibe sulfate, known chemically as [7-(2,2-dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl]acetic acid hemisulfate, is synthesized through a series of chemical reactions that lead to its active form. The compound exhibits dual inhibition for ACAT1 and ACAT2, showcasing its comprehensive action mechanism at micromolar levels. Kinetic analysis indicates that pactimibe is a noncompetitive inhibitor of oleoyl-CoA, with a Ki value of 5.6 µM, suggesting a specific interaction with the ACAT enzyme system (Kitayama et al., 2006).

Molecular Structure Analysis

The molecular structure of pactimibe sulfate is characterized by its ability to inhibit cholesteryl ester formation in human monocyte-derived macrophages, indicating a direct effect on the cellular lipid metabolism process. This structural efficacy is further supported by its potent inhibition of copper-induced oxidation of low-density lipoprotein (LDL), highlighting its molecular interaction with lipid molecules and potential antioxidant properties.

Chemical Reactions and Properties

Pactimibe sulfate undergoes several metabolic pathways, including indolin oxidation to form its plasma metabolite, R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation. These metabolic pathways suggest the compound's versatile chemical nature and its potential for diverse biological interactions. The indolin oxidation and ω-1 oxidation pathways are notably dominant, primarily catalyzed by CYP3A4 and CYP2D6 enzymes, respectively, indicating the compound's significant metabolic transformation in the human body (Kotsuma et al., 2008).

Physical Properties Analysis

The physical properties of pactimibe sulfate, such as solubility, melting point, and stability, are crucial for its application and efficacy as an ACAT inhibitor. While specific data on these properties are not detailed in the available literature, the compound's efficacy in various biological models suggests it possesses suitable physical characteristics for pharmaceutical application and biological research.

Chemical Properties Analysis

Pactimibe sulfate's chemical properties, particularly its interaction with enzymes like CYP3A4 and CYP2D6, underscore its metabolic versatility and potential pharmacokinetic implications. The compound's ability to inhibit cholesterol acyltransferase activity, reduce cholesteryl ester content, and affect the lipid profile in atherogenic models demonstrates its complex chemical behavior and potential for therapeutic use in managing cholesterol levels and atherosclerosis (Kitayama et al., 2006).

Applications De Recherche Scientifique

Metabolic Pathways and Pharmacokinetics

Pactimibe sulfate, a novel acyl coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, has been explored for its pharmacokinetic properties. Kotsuma et al. (2008) examined how ketoconazole and quinidine affect the pharmacokinetics of pactimibe and its plasma metabolite R-125528 in humans. They found that these drugs moderately increased the area under the plasma concentration-time curve (AUC) of pactimibe, indicating interactions between pactimibe and cytochrome P450 enzymes (Kotsuma, Tokui, Freudenthaler, & Nishimura, 2008).

Therapeutic Potential in Atherosclerosis

Pactimibe sulfate has shown potential in stabilizing atherosclerotic plaque. Kitayama et al. (2006) observed that in Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe reduced intimal thickening in thoracic aortic lesions, increased smooth muscle cell and collagen fiber area, and reduced macrophage infiltration. This suggests that pactimibe may be effective in treating coronary heart disease (Kitayama, Koga, Maeda, Inaba, & Fujioka, 2006).

In another study, Kitayama et al. (2006) reported that pactimibe sulfate inhibits both ACAT1 and ACAT2, demonstrating potential anti-atherosclerotic effects beyond plasma cholesterol-lowering activity. The study noted potent lipid-lowering and anti-atherosclerotic effects in atherogenic diet-fed hamsters (Kitayama, Tanimoto, Koga, Terasaka, Fujioka, & Inaba, 2006).

Effects on Atherosclerotic Lesions

Terasaka et al. (2007) studied the effect of pactimibe sulfate (CS-505) on atherosclerotic lesions in apolipoprotein E-deficient mice. They found that CS-505 significantly reduced plasma cholesterol and stabilized atherosclerotic lesions, suggesting its efficacy in reducing and stabilizing atherosclerotic lesions through cholesterol lowering and direct ACAT inhibition (Terasaka, Miyazaki, Kasanuki, Ito, Ubukata, Koieyama, Kitayama, Tanimoto, Maeda, & Inaba, 2007).

Influence of Genetic Polymorphisms

Kotsuma et al. (2008) investigated how CYP2D6 polymorphism influences the pharmacokinetics of pactimibe and its metabolite R-125528. They found that CYP2D6 polymorphism significantly affects the pharmacokinetics of R-125528, which is important for understanding the metabolism and safety of pactimibe in individuals with different genetic backgrounds (Kotsuma, Tokui, Freudenthaler, & Nishimura, 2008).

Multi-faceted Hypocholesterolemic Action

Kitayama et al. (2006) elucidated the hypocholesterolemic action of pactimibe in normocholesterolemic hamsters. Their study showed that pactimibe inhibits cholesterol absorption, reduces cholesteryl ester formation in the liver, and enhances its elimination, suggesting a multi-faceted approach to reducing serum cholesterol (Kitayama, Koga, Inaba, & Fujioka, 2006).

Clinical Trials and Safety Concerns

However, it's important to note that pactimibe has faced challenges in clinical trials. Meuwese et al. (2009) reported that in patients with familial hypercholesterolemia, pactimibe had no significant effect on atherosclerosis as assessed by changes in carotid intima-media thickness compared with placebo. Moreover, it was associated with an increase in mean intima-media thickness and an increased incidence of major cardiovascular events (Meuwese, de Groot, Duivenvoorden, Trip, Ose, Maritz, Basart, Kastelein, Habib, Davidson, Zwinderman, Schwocho, & Stein, 2009).

Propriétés

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQESRCXYYHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209694
Record name Pactimibe sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pactimibe sulfate

CAS RN

608510-47-0
Record name Pactimibe sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pactimibe sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACTIMIBE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactimibe sulfate
Reactant of Route 2
Reactant of Route 2
Pactimibe sulfate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pactimibe sulfate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pactimibe sulfate
Reactant of Route 5
Pactimibe sulfate
Reactant of Route 6
Pactimibe sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.